Belinostat glucuronide

Descripción general

Descripción

Belinostat glucuronide is a metabolite of belinostat, a potent inhibitor of histone deacetylase enzymes. Belinostat is used in the treatment of relapsed or refractory peripheral T-cell lymphoma. The glucuronidation of belinostat, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1, results in the formation of this compound, which is a major pathway for the metabolism and excretion of belinostat .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Belinostat glucuronide is synthesized through the glucuronidation of belinostat. This process involves the enzyme UDP-glucuronosyltransferase 1A1, which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to belinostat. The reaction typically occurs in the liver, where the enzyme is highly expressed .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant UDP-glucuronosyltransferase 1A1 in a controlled bioreactor environment. The process ensures high yield and purity of the product, which is essential for its use in pharmacokinetic studies and therapeutic applications .

Análisis De Reacciones Químicas

Formation of Belinostat Glucuronide

Belinostat undergoes extensive metabolism primarily through glucuronidation, a phase II metabolic reaction facilitated by UDP-glucuronosyltransferases (UGTs). The UGT1A1 enzyme plays a pivotal role in converting belinostat into this compound.

-

Glucuronidation Process : The process involves the conjugation of glucuronic acid to the hydroxyl or carboxyl groups of the parent compound, enhancing its solubility and facilitating excretion.

Metabolic Pathways

The metabolic profile of belinostat includes several pathways leading to different metabolites, including:

-

Belinostat : The parent compound.

-

Belinostat Amide : Formed through deamination.

-

Belinostat Acid : Resulting from oxidation.

-

Methylated Belinostat : Produced via methylation.

Inhibition of Glucuronidation

Research indicates that increasing concentrations of belinostat can inhibit the glucuronidation of other compounds, such as SN-38. This non-competitive inhibition suggests that high doses of belinostat may alter the metabolism of co-administered drugs by affecting their glucuronidation rates .

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that this compound has a significant presence in plasma following administration:

-

Half-life : Approximately 10.7 hours.

-

Area Under Curve (AUC) : 1506.9 ng/mL*h.

-

Maximum Plasma Concentration (Cmax) : Varies based on dosing regimens.

The formation of this compound is influenced by genetic polymorphisms in UGT1A1, with individuals homozygous for UGT1A1*28 showing reduced production of this metabolite, which could lead to increased systemic exposure to belinostat .

Implications for Drug Interactions

Given that UGT1A1 metabolizes up to 90% of belinostat, understanding its interactions with other drugs metabolized by the same enzyme is essential:

-

CYP Enzyme Interaction : Belinostat has been shown to inhibit CYP2C8 and CYP2C9 enzymes, which may further complicate its pharmacological profile when co-administered with other medications .

Key Metabolite Characteristics

| Compound Name | Molecular Weight (g/mol) | AUC inf (ng/ml*hr) | Relative Exposure (Fold) | Formation Pathway |

|---|---|---|---|---|

| Belinostat | 318 | 12500 | 1.0 | Parent Compound |

| This compound | 494 | 315000 | 16.2 | UGT1A1 |

| Methylated Belinostat | 332 | 15000 | 1.1 | Not determined |

| Belinostat Amide | 302 | 11800 | 1.0 | CYP Enzymes |

| Belinostat Acid | 303 | 6500 | 0.5 | CYP Enzymes |

Aplicaciones Científicas De Investigación

Metabolic Pathways

Belinostat undergoes extensive metabolism primarily through glucuronidation, primarily mediated by the enzyme UGT1A1. This process is crucial for the elimination of the drug from the body and influences its pharmacokinetic profile:

- Glucuronidation Mechanism : Belinostat is converted to belinostat glucuronide via UGT1A1, which is polymorphic in humans. Variants such as UGT1A1*28 can significantly affect the rate of glucuronidation, leading to variability in drug clearance among patients .

- Inhibition Studies : Research has shown that belinostat can inhibit the glucuronidation of other drugs such as SN-38 (the active metabolite of irinotecan), suggesting potential drug-drug interactions in combination therapies .

Pharmacokinetics

The pharmacokinetic properties of belinostat and its glucuronide metabolite are essential for understanding its therapeutic efficacy and safety:

- Half-Life and Clearance : Belinostat has a half-life ranging from 0.3 to 3.5 hours, with systemic clearance rates varying significantly among individuals . In a study involving ZL277 (a prodrug of belinostat), this compound was identified as a major metabolite in plasma, indicating its role in the drug's overall pharmacokinetic profile .

- Bioavailability : The bioavailability of belinostat is improved when administered as ZL277, which leads to higher concentrations of both belinostat and its metabolites, including this compound, in tumor tissues compared to direct administration of belinostat .

Clinical Implications

The understanding of this compound's metabolism and pharmacokinetics has several clinical implications:

- Dose Adjustment : Given the impact of UGT1A1 polymorphisms on drug metabolism, personalized dosing strategies based on genetic testing may enhance therapeutic outcomes and reduce toxicity . A population pharmacokinetic model has been developed to guide dose adjustments based on UGT1A1 genotype .

- Combination Therapies : The inhibition of UGT1A1 by belinostat raises concerns regarding potential interactions with other drugs metabolized by this pathway. This necessitates careful consideration when designing combination therapies involving HDAC inhibitors .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound in clinical settings:

- Study on Drug Interactions : In vitro studies demonstrated that increasing concentrations of belinostat inhibited SN-38 glucuronidation in a dose-dependent manner, highlighting the potential for drug interactions when combining HDAC inhibitors with chemotherapeutic agents like irinotecan .

Mecanismo De Acción

Belinostat glucuronide itself does not have a direct pharmacological effect. Instead, it serves as a metabolite that facilitates the excretion of belinostat. The parent compound, belinostat, inhibits histone deacetylase enzymes, leading to the accumulation of acetylated histones and other proteins. This results in the activation of tumor suppressor genes, induction of apoptosis, and inhibition of cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds:

- Vorinostat glucuronide

- Panobinostat glucuronide

- Romidepsin glucuronide

Uniqueness: Belinostat glucuronide is unique in its high affinity for UDP-glucuronosyltransferase 1A1, which results in efficient metabolism and excretion of belinostat. Compared to other histone deacetylase inhibitors, belinostat has a broader spectrum of activity and a more favorable safety profile .

Actividad Biológica

Belinostat glucuronide is a significant metabolite of belinostat, a hydroxamate class histone deacetylase (HDAC) inhibitor. Understanding its biological activity is essential for evaluating the pharmacokinetics and therapeutic potential of belinostat, particularly in the context of cancer treatment.

Overview of Belinostat

Belinostat is primarily used in the treatment of peripheral T-cell lymphoma and is undergoing trials for various non-hematologic malignancies. Its mechanism involves inhibiting HDAC, which leads to increased acetylation of histones and altered gene expression associated with cancer cell growth and survival . The drug has received fast track and orphan drug designations from the FDA due to its promising efficacy in relapsed or refractory cases.

Metabolism and Formation of this compound

The metabolism of belinostat occurs predominantly through glucuronidation , primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) . This pathway accounts for approximately 80-90% of belinostat's metabolic processing . The formation of this compound is crucial as it represents a major metabolite that influences the drug's pharmacokinetics.

Key Findings on Metabolism:

- Rapid Clearance : In patients with hepatocellular carcinoma, belinostat exhibits rapid plasma clearance, with this compound showing more than fourfold greater systemic exposure than its parent compound .

- Interindividual Variability : Genetic polymorphisms in UGT1A1, such as the UGT1A1*28 allele, significantly affect glucuronidation rates, leading to variability in drug metabolism among individuals . Patients with this allele may experience higher systemic exposure to belinostat.

Biological Activity and Efficacy

While this compound is a major metabolite, studies indicate that it possesses reduced potency compared to belinostat itself. Specifically, it has been found to be approximately 65-fold less potent than belinostat in vitro . This difference in potency raises important considerations for therapeutic efficacy and dosing strategies.

In Vitro Studies

In vitro assessments have demonstrated the following:

- Cell Viability Assays : Studies using HepG2 liver cancer cells showed dose-dependent activity for both belinostat and its glucuronide form. However, belinostat consistently exhibited greater cytotoxic effects compared to its glucuronide counterpart .

- MTS Assay Results : The MTS assay indicated that while both compounds can affect cell viability, the efficacy of belinostat far exceeds that of this compound across various concentrations .

Pharmacokinetic Considerations

The pharmacokinetics of belinostat are influenced by its metabolic conversion to glucuronide:

| Compound | Molecular Weight (g/mol) | AUC Inf (ng/ml*hr) | Relative Exposure (Fold) |

|---|---|---|---|

| Belinostat | 318 | 12500 | 1.0 |

| This compound | 494 | 315000 | 16.2 |

| Methylated Belinostat | 332 | 15000 | 1.1 |

| Belinostat Amide | 302 | 11800 | 1.0 |

| Belinostat Acid | 303 | 6500 | 0.5 |

This table illustrates the significant difference in systemic exposure between belinostat and its glucuronide metabolite, highlighting the importance of understanding metabolic pathways in drug development and patient treatment strategies .

Clinical Implications

The clinical significance of these findings remains under investigation. Understanding the role of this compound in therapeutic outcomes can guide dosing regimens and inform strategies to mitigate adverse effects associated with increased systemic exposure due to genetic variability.

Propiedades

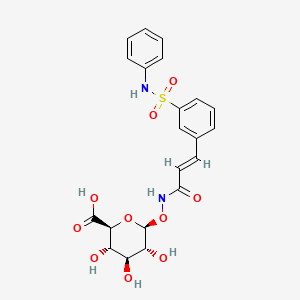

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFPHALYAMPZAH-UAHLBMKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486471-13-9 | |

| Record name | Belinostat glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486471139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELINOSTAT GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W03E88X74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of Belinostat in humans?

A1: Belinostat is primarily metabolized through glucuronidation. Research indicates that this process is predominantly mediated by UGT1A1, a highly polymorphic enzyme responsible for the glucuronidation of various substances. []

Q2: What is the significance of Belinostat glucuronide in Belinostat's overall pharmacokinetic profile?

A3: this compound represents a major circulating metabolite of Belinostat. In fact, its systemic exposure can be more than four times greater than that of the parent drug, Belinostat. This suggests that glucuronidation significantly influences the drug's distribution and elimination within the body. []

Q3: What is the primary route of excretion for Belinostat and its metabolites?

A4: Research indicates that renal elimination is the primary excretion route for Belinostat and its metabolites. In a mass balance study, approximately 84.8% of the administered radiolabeled Belinostat dose was recovered in the urine. []

Q4: Which UGT enzymes are primarily responsible for Belinostat glucuronidation?

A5: While UGT1A1 is recognized as a key player, research has identified that UGT2B7 also plays a significant role in Belinostat glucuronidation. This finding highlights the complexity of Belinostat metabolism and suggests that variations in both UGT1A1 and UGT2B7 activity could contribute to interindividual differences in Belinostat's pharmacokinetic profile. []

Q5: How is this compound quantified in biological samples?

A6: A sensitive and specific LC-MS/MS assay has been developed and validated for quantifying Belinostat and its metabolites, including Belinostat-glucuronide, in human plasma. This assay is critical for characterizing the drug's pharmacokinetics and metabolism in clinical studies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.